
(Bromodifluoromethyl)trimethylsilane
Overview
Description
(Bromodifluoromethyl)trimethylsilane is an organosilicon compound with the molecular formula C4H9BrF2Si. It is a colorless liquid at room temperature and is soluble in organic solvents. This compound is widely used in organic synthesis, particularly as a reagent for introducing difluoromethyl groups into various substrates .
Mechanism of Action
Target of Action
(Bromodifluoromethyl)trimethylsilane, also known as TMSCF2Br, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo difluoromethylation or alkylations .
Mode of Action
TMSCF2Br is commonly used as a source to generate difluorocarbene . It interacts with its targets by introducing a difluoromethyl group or an alkyl group into the target molecule . This interaction results in the formation of difluoromethene-containing 3-membered rings and the difluoromethylation of heteroatoms .
Biochemical Pathways
The exact biochemical pathways affected by TMSCF2Br depend on the specific reactions it is used in. It is known to be involved in the formation of difluoromethene-containing 3-membered rings and the difluoromethylation of heteroatoms . These reactions can lead to various downstream effects, depending on the nature of the target molecules and the specific context of the reaction.
Result of Action
The result of TMSCF2Br’s action is the formation of new organic compounds through the introduction of difluoromethyl groups or alkyl groups . This can lead to significant changes in the molecular and cellular properties of the target compounds, depending on the specific reactions involved.
Action Environment
The action of TMSCF2Br can be influenced by various environmental factors. For example, the presence of alkaline bases can assist in the difluoromethylation of heteroatoms . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficacy and stability of TMSCF2Br.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromodifluoromethyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures .
Another method involves the use of trimethylsilyl fluoride and bromodifluoromethane in the presence of a catalyst such as cesium fluoride. This reaction also takes place in an organic solvent and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as described above. The process typically includes steps for purification and distillation to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
(Bromodifluoromethyl)trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the bromodifluoromethyl group is replaced by other nucleophiles.
Difluoromethylation: It is commonly used as a difluoromethylating agent, introducing difluoromethyl groups into organic molecules.
Halogen exchange: The bromine atom in this compound can be replaced by other halogens through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium carbonate, cesium fluoride, and various nucleophiles. Reaction conditions often involve low temperatures and the use of organic solvents such as dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield a wide range of difluoromethylated compounds, while halogen exchange reactions produce different halogenated derivatives .
Scientific Research Applications
(Bromodifluoromethyl)trimethylsilane has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent for introducing difluoromethyl groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.
Medicinal Chemistry: The compound is used in the synthesis of drug candidates, particularly those requiring difluoromethyl groups for improved pharmacokinetic properties.
Material Science: It is employed in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Biochemistry: Researchers use this compound to study the effects of difluoromethyl groups on enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane: Similar to (Bromodifluoromethyl)trimethylsilane but with a chlorine atom instead of bromine.
(Trifluoromethyl)trimethylsilane: Contains a trifluoromethyl group instead of a difluoromethyl group.
(Difluoromethyl)trimethylsilane: Lacks the halogen atom present in this compound.
Uniqueness
This compound is unique due to its ability to generate difluorocarbene intermediates, which are highly reactive and can participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
[bromo(difluoro)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVWBWAUSUTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrF2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115262-01-6 | |
| Record name | Trimethyl(bromodifluoromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


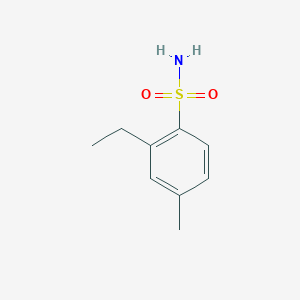

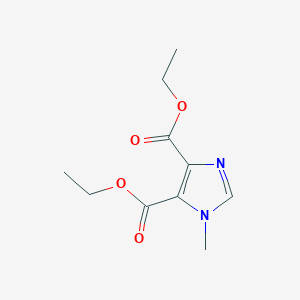


![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
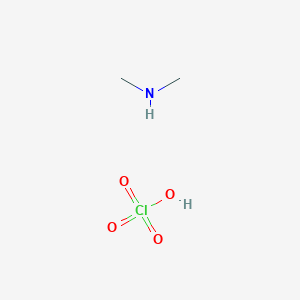
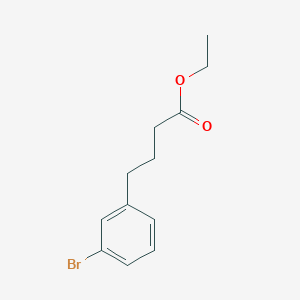
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
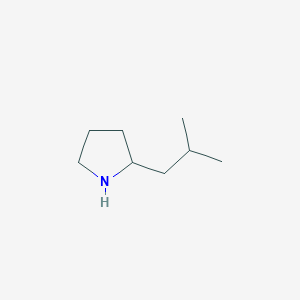



![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
